1,3-Benzodioxole, 5-(methoxymethoxy)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

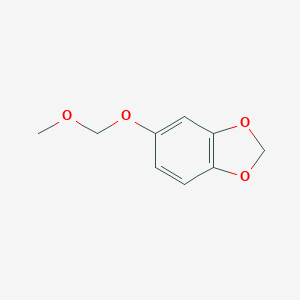

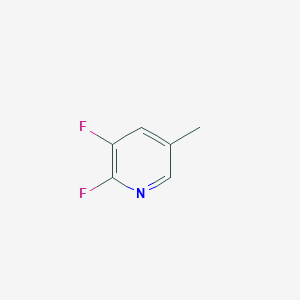

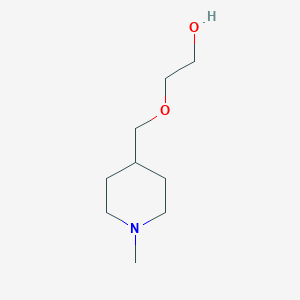

“1,3-Benzodioxole, 5-(methoxymethoxy)-” is an organic compound with the molecular formula C9H10O4 . It is a derivative of 1,3-Benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Molecular Structure Analysis

The molecular structure of “1,3-Benzodioxole, 5-(methoxymethoxy)-” consists of a 1,3-Benzodioxole core with a methoxymethoxy group attached at the 5-position . The molecular weight of this compound is 182.17 .Physical And Chemical Properties Analysis

The predicted boiling point of “1,3-Benzodioxole, 5-(methoxymethoxy)-” is 260.6±28.0 °C, and its predicted density is 1.235±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Continuous Acylation Process

The acylation of 1,3-Benzodioxole has been studied in a continuous process using a recyclable heterogeneous substoichiometric catalyst . This process allows for a high conversion rate and selectivity for the desired acylated product, which is significant for the synthesis of bioactive molecules, pharmaceuticals, and agrochemicals. The continuous flow approach offers advantages such as improved heat and mass transfer, precise temperature control, easier scale-up, generation of less waste, and integration of reaction monitoring and processing steps .

Anti-Tumor Applications

1,3-Benzodioxole derivatives have shown promise in improving the anti-tumor efficiency of arsenicals . These derivatives, when conjugated with arsenical precursors, exhibit slower elimination in mice and maintain an efficient concentration in the blood for a longer time. They have demonstrated better anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress and initiate apoptosis in vitro and in vivo . This application is particularly relevant for the treatment of leukemia and other tumors.

Pharmaceutical Testing

The compound is available for purchase for pharmaceutical testing, indicating its utility in the development and quality control of pharmaceutical products . Its role in pharmaceutical testing underscores its importance in ensuring the safety and efficacy of drugs.

Environmental Sustainability

The research on 1,3-Benzodioxole’s acylation process has made significant progress in improving the environmental friendliness of this reaction . Efforts to increase the efficiency, sustainability, and scalability of the reaction are crucial for reducing the environmental impact of chemical processes.

Catalysis Research

The use of 1,3-Benzodioxole in catalysis research, particularly in the development of recyclable heterogeneous catalysts, is noteworthy . This aligns with the broader goal of sustainable chemistry, where catalysts can be reused, thereby minimizing waste and reducing costs.

Synthesis of Bioactive Molecules

The compound plays a role in the synthesis of bioactive molecules, which are essential for the development of new drugs and treatments . Its involvement in the synthesis process highlights its significance in medicinal chemistry.

Cosmetics Industry

Given its use in the synthesis of various compounds, 1,3-Benzodioxole may also find applications in the cosmetics industry . The acylation process can be used to introduce functional groups that are valuable for cosmetic formulations.

Agrochemical Development

The acylation of 1,3-Benzodioxole is relevant for the synthesis of agrochemicals . This application is important for the development of new pesticides and fertilizers that can enhance agricultural productivity.

Eigenschaften

IUPAC Name |

5-(methoxymethoxy)-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-10-5-11-7-2-3-8-9(4-7)13-6-12-8/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPABMZXQPPGMAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443357 |

Source

|

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzodioxole, 5-(methoxymethoxy)- | |

CAS RN |

111726-43-3 |

Source

|

| Record name | 1,3-Benzodioxole, 5-(methoxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)

![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)